molecular formula C19H18FN3O3 B243088 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Katalognummer B243088
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: OCFYADSBKGVNGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as FMTP, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Wirkmechanismus

The mechanism of action of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the inhibition of specific enzymes and receptors by binding to their active sites. For instance, 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been reported to inhibit the activity of HIV-1 integrase, which is essential for the replication of the virus. Additionally, 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has shown to have inhibitory activity against acetylcholinesterase, a key enzyme involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. These effects are attributed to its ability to modulate specific pathways involved in these processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its relatively simple synthesis method, which makes it an attractive lead compound for drug discovery. Additionally, its inhibitory activity against specific enzymes and receptors makes it a potential candidate for the development of new drugs targeting various diseases. However, one of the limitations of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

Several future directions can be explored in the research of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies can be conducted to investigate its potential applications in other fields such as agriculture and material science. Furthermore, the development of new derivatives and analogs of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be explored to enhance its efficacy and selectivity towards specific targets.

Synthesemethoden

The synthesis of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the reaction of 4-fluoroaniline, 4-methoxybenzaldehyde, and 2,4,6-trimethylpyrimidine-5-carboxylic acid with the use of a suitable catalyst and solvent. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.

Wissenschaftliche Forschungsanwendungen

4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential use as a lead compound in the development of new drugs targeting various diseases such as cancer, HIV, and Alzheimer's. Several studies have reported the inhibitory activity of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide against specific enzymes and receptors involved in the pathogenesis of these diseases.

Eigenschaften

Molekularformel

C19H18FN3O3

Molekulargewicht

355.4 g/mol

IUPAC-Name

4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-14-7-9-15(26-2)10-8-14)17(23-19(25)21-11)12-3-5-13(20)6-4-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)

InChI-Schlüssel

OCFYADSBKGVNGI-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC

Kanonische SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.